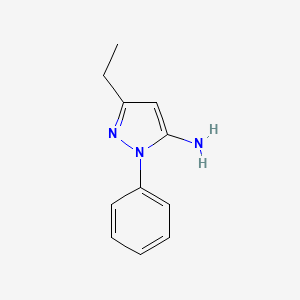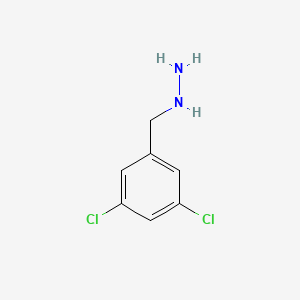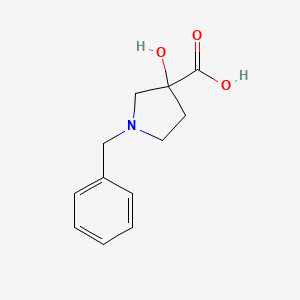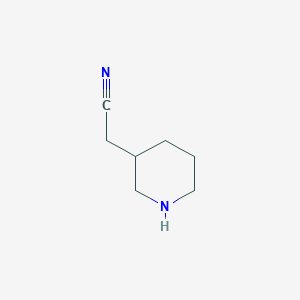
2-(Piperidin-3-YL)acetonitrile
Descripción general
Descripción
It is a piperidine derivative used in organic synthesis and pharmaceutical research.
Synthesis Analysis
- The synthesis of 2-(Piperidin-3-YL)acetonitrile can be achieved through various methods, including cyclization reactions, multicomponent reactions, and hydrogenation. Specific synthetic routes and conditions would depend on the desired substituents and the overall synthetic strategy.
Molecular Structure Analysis
- The molecular structure of 2-(Piperidin-3-YL)acetonitrile consists of a six-membered piperidine ring with a cyano group attached to the acetonitrile moiety. The nitrogen atom in the piperidine ring is sp3-hybridized.
- The structure can be represented as follows:
H
\
N
/ \
H C≡N
|
C
/ \
H H - The piperidine ring provides a rigid scaffold for further functionalization, making it a valuable building block in drug design.
Chemical Reactions Analysis
- 2-(Piperidin-3-YL)acetonitrile can participate in various chemical reactions, including:
- Hydrogenation : Reduction of the nitrile group to an amine.
- Cyclization : Formation of cyclic derivatives by intramolecular reactions.
- Amination : Introduction of amino groups.
- Multicomponent reactions : Synthesis of complex molecules from multiple reactants.
- Cycloaddition : Formation of new rings through addition reactions.
- Annulation : Construction of fused ring systems.
- The specific reactions would depend on the synthetic goals and the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Molecular Weight : 160.65 g/mol
- Solubility : Information on solubility in different solvents would be relevant for practical applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-(Piperidin-3-YL)acetonitrile is utilized in various synthetic pathways to create functionalized compounds. The compound has been employed in the multicomponent preparation of highly functionalized piperidines, showing high yields and easy work-up procedures, highlighting its role in efficient cyclo-condensation reactions (Shafiee, Hojati Najafabadi, & Ghashang, 2013). Additionally, it serves as a CN source under mild conditions for the Pd-catalyzed cyanation of arene diazonium tetrafluoroborates, offering a broad substrate scope and facilitating the synthesis of compounds with potential anti-AIDS applications (Ahmad & Shafiq, 2021).
Catalysis and Reaction Mechanisms
In catalysis, 2-(Piperidin-3-YL)acetonitrile has been explored for its effect on the synthesis of complex organic frameworks. For instance, its involvement in catalyzed Biginelli reactions underlines its utility in constructing biopertinent hydropyrimidines, indicating its effectiveness in promoting synthetic operational constructions (Ramalingan, Park, Lee, & Kwak, 2010). Furthermore, the compound's role in exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles demonstrates its versatility in facilitating various synthetic routes (Guo, Thompson, & Chen, 2009).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, 2-(Piperidin-3-YL)acetonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in developing new therapeutic agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014). This highlights the significance of 2-(Piperidin-3-YL)acetonitrile in the discovery and development of novel drugs with antimicrobial properties.
Safety And Hazards
- Hazard Statements : Harmful if swallowed, harmful in contact with skin, harmful if inhaled.
- Safety Measures : Avoid breathing dust, avoid skin and eye contact, use personal protective equipment.
Direcciones Futuras
- Further research could explore more efficient synthetic methods for substituted piperidines, investigate their biological activity, and develop potential drug candidates based on this scaffold.
Propiedades
IUPAC Name |
2-piperidin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVDAZLMBPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624207 | |
| Record name | (Piperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-YL)acetonitrile | |
CAS RN |
5562-22-1 | |
| Record name | (Piperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

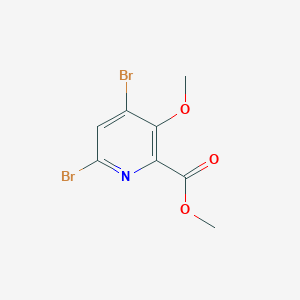
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
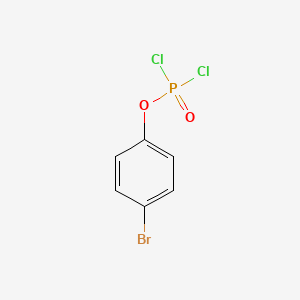




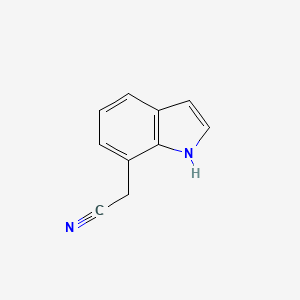
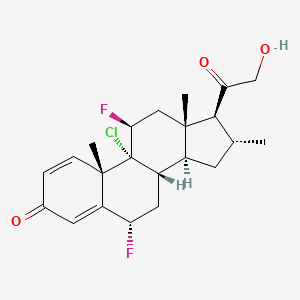
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)

